molecular formula C31H19N3 B13784188 3,5-Di(9H-carbazol-9-yl)benzonitrile

3,5-Di(9H-carbazol-9-yl)benzonitrile

Cat. No.: B13784188
M. Wt: 433.5 g/mol
InChI Key: QHDXMMCGGVJXIP-UHFFFAOYSA-N
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Description

3,5-Di(9H-carbazol-9-yl)benzonitrile (CAS 1101848-45-6) is an organic semiconductor compound with significant research value in advanced optoelectronic applications. Its molecular structure features a benzonitrile core acting as a strong electron-acceptor, symmetrically functionalized with two carbazole groups which serve as electron-donors. This donor-acceptor configuration creates a highly twisted spatial geometry that is instrumental for its function in cutting-edge devices . A primary application of this compound is in the development of high-performance organic light-emitting diodes (OLEDs). Carbazole-benzonitrile (CzBN) derivatives are recognized as classical materials for thermally activated delayed fluorescence (TADF) emitters and host materials in phosphorescent OLEDs (PhOLEDs). The compound's structure promotes a small energy gap between its singlet and triplet excited states (ΔEST), enabling efficient light emission through reverse intersystem crossing. This makes it a promising candidate for producing highly efficient blue and deep-blue OLEDs for displays and solid-state lighting . Beyond lighting and displays, this compound is a high-performing material in electrochromic devices. Research shows that polymers incorporating this molecule can be electrodeposited to create thin films that exhibit distinct, multi-color switching behavior (e.g., brown, grayish-blue, olive green) at different applied potentials. Devices utilizing these polymers demonstrate high transmittance changes (ΔT% up to 59.6%), high coloration efficiency (up to 174.3 cm²/C), and rapid switching times (≤2.0 seconds), highlighting their potential for smart windows, displays, and optical memory elements . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H19N3

Molecular Weight

433.5 g/mol

IUPAC Name

3,5-di(carbazol-9-yl)benzonitrile

InChI

InChI=1S/C31H19N3/c32-20-21-17-22(33-28-13-5-1-9-24(28)25-10-2-6-14-29(25)33)19-23(18-21)34-30-15-7-3-11-26(30)27-12-4-8-16-31(27)34/h1-19H

InChI Key

QHDXMMCGGVJXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)N5C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

Advanced Electronic Structure and Excited State Dynamics of 3,5 Di 9h Carbazol 9 Yl Benzonitrile Systems

Computational Investigations of Ground and Excited State Geometries (e.g., DFT, TD-DFT)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) for the ground state (S₀) and Time-Dependent DFT (TD-DFT) for the excited states (S₁ and T₁), are crucial for understanding the molecular geometries of carbazole-benzonitrile systems. chemrxiv.orgdntb.gov.ua These calculations reveal significant structural changes upon excitation.

In the ground state, D-A molecules like 3,5-Di(9H-carbazol-9-yl)benzonitrile typically exhibit a twisted conformation between the carbazole (B46965) donor units and the central benzonitrile (B105546) acceptor. This twisting is a result of steric hindrance. Upon excitation to the first singlet (S₁) or triplet (T₁) state, the molecule often undergoes geometric relaxation. For instance, in the closely related molecule 3,4,5-tri(9H-carbazol-9-yl)benzonitrile (o-3CzBN), calculations have shown that the carbazole units become more orthogonal to the benzonitrile ring in the S₁ state. chemrxiv.org This excited-state structural change is a key factor influencing the molecule's photophysical properties and is driven by the change in electron distribution upon excitation. chemrxiv.org The reliability of these quantum chemical calculations can be confirmed by comparing simulated vibrational spectra with experimentally observed time-resolved infrared (TR-IR) spectra. chemrxiv.org

Table 1: Representative Torsional Angles in Carbazole-Benzonitrile Systems

StateDonor-Acceptor Torsional Angle (Typical)Description
Ground State (S₀)TwistedSteric hindrance between donor and acceptor units leads to a non-planar geometry.
Excited State (S₁/T₁)More OrthogonalGeometric relaxation occurs to accommodate the new electronic distribution, often resulting in a more twisted or orthogonal arrangement. chemrxiv.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Characterization)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this D-A type architecture, the HOMO and LUMO are spatially segregated, a characteristic feature essential for its function in optoelectronic applications. nih.gov

DFT calculations consistently show that for this class of molecules, the HOMO is primarily localized on the electron-donating carbazole moieties. chemrxiv.orgnankai.edu.cn Conversely, the LUMO is localized on the electron-accepting benzonitrile core. chemrxiv.orgnankai.edu.cn This spatial separation of the frontier orbitals is the origin of the intramolecular charge transfer (CT) character of its lowest energy electronic transition. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission properties. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Characteristics

Molecular OrbitalPrimary LocalizationRole
HOMOCarbazole Donor Units chemrxiv.orgElectron-donating orbital
LUMOBenzonitrile Acceptor Unit chemrxiv.orgElectron-accepting orbital

Interplay of Localized Excitation (LE) and Charge Transfer (CT) States

The excited state landscape of this compound is characterized by a close interaction between locally excited (LE) and charge transfer (CT) states. An LE state corresponds to an electronic transition confined within either the donor (carbazole) or acceptor (benzonitrile) unit, while a CT state arises from the transition of an electron from the HOMO (on the donor) to the LUMO (on the acceptor). researchgate.net

Due to the distinct separation of the HOMO and LUMO, the lowest singlet (S₁) and triplet (T₁) excited states possess strong CT character. nih.gov However, higher-energy LE states, particularly the local triplet state of the carbazole donor (³LE), play a crucial mediating role in the photophysical processes. The relative energy levels of these CT and LE states are fundamental to the molecule's ability to exhibit TADF. nih.gov

A key feature of efficient TADF molecules is a very small energy gap between the lowest singlet and triplet states (ΔEST). nih.gov The spatial separation of the HOMO and LUMO in D-A molecules like this compound minimizes the electron exchange energy, which is the primary contributor to the singlet-triplet splitting. This results in a naturally small ΔEST. researchgate.net A small ΔEST (typically < 0.2 eV) allows for efficient thermal up-conversion of excitons from the non-emissive T₁ state to the emissive S₁ state, a process known as reverse intersystem crossing (RISC). researchgate.net

Table 3: Typical Energy Values for Carbazole-Based TADF Emitters

ParameterTypical Energy Range (eV)Significance
S₁ Energy2.5 - 3.0Determines the emission color (fluorescence).
T₁ Energy2.4 - 2.9Energy of the lowest triplet exciton (B1674681).
ΔEST (S₁ - T₁)< 0.2 researchgate.netA small gap is required for efficient thermal up-conversion (RISC).

While a small ΔEST is a prerequisite for RISC, the efficiency of the process is often governed by the coupling between the initial and final states. Theoretical studies have shown that direct RISC from the T₁ (a CT state) to the S₁ (also a CT state) can be inefficient. Instead, the process is often mediated by higher-lying triplet states, typically of an LE nature. nih.govresearchgate.net

Spin-Orbit Coupling (SOC) Interactions and Rate Constants of RISC (kRISC)

Reverse intersystem crossing is a spin-forbidden process, as it involves a change in the electron's spin multiplicity. The transition is made possible by spin-orbit coupling (SOC), a relativistic effect that mixes singlet and triplet character into the electronic states. researchgate.netresearchgate.net The rate of RISC (kRISC) is directly proportional to the square of the spin-orbit coupling matrix element (SOCME) between the coupled states (e.g., T₁ and S₁) and inversely related to the energy gap (ΔEST).

According to Fermi's Golden Rule, a simplified expression for the RISC rate is: kRISC ∝ |⟨S₁|HSO|T₁⟩|² / ΔEST

Table 4: Factors Influencing the RISC Rate (kRISC)

FactorDescriptionImpact on kRISC
ΔESTSinglet-Triplet Energy GapA smaller gap increases the rate exponentially. researchgate.net
SOCSpin-Orbit CouplingA larger SOC matrix element increases the rate. elsevierpure.com
Vibrational CouplingVibronic coupling between electronic statesCan provide additional pathways for the transition.
Intermediate StatesPresence of mediating states (e.g., ³LE)Can significantly enhance the overall rate through second-order effects. nih.gov

Exciton Dynamics and Decay Pathways

Upon electrical or photo-excitation, 75% of excitons are formed in the non-emissive triplet state and 25% in the emissive singlet state. nih.gov In a TADF molecule like this compound, the goal is to harvest the triplet excitons for light emission. The primary exciton decay pathways are as follows:

Prompt Fluorescence: The initially generated S₁ excitons decay radiatively to the ground state (S₀), producing prompt fluorescence. This is a fast process.

Intersystem Crossing (ISC): S₁ excitons can also undergo ISC to the T₁ state. For TADF to be efficient, this process must be competitive.

Reverse Intersystem Crossing (RISC): The population of T₁ excitons, both from direct formation and ISC, can be thermally promoted back to the S₁ state. This is the key step in TADF. scispace.com

Delayed Fluorescence: The excitons that return to the S₁ state via RISC then decay radiatively to S₀, producing delayed fluorescence that has a much longer lifetime than prompt fluorescence. nih.gov

Non-Radiative Decay: At every stage, excitons can decay non-radiatively through processes like internal conversion and vibrational relaxation, which compete with the desired light-emitting pathways.

Phosphorescence: In some cases, especially at low temperatures, the T₁ excitons can decay directly to the S₀ state through phosphorescence, though this is typically a very slow and inefficient process for organic molecules at room temperature. nih.gov

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
o-3CzBN3,4,5-tri(9H-carbazol-9-yl)benzonitrile

Applications of 3,5 Di 9h Carbazol 9 Yl Benzonitrile in Organic Optoelectronic Devices

Emitter Applications in Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes (TADF-OLEDs)

While the donor-acceptor architecture of 3,5-Di(9H-carbazol-9-yl)benzonitrile is characteristic of many TADF emitters, its specific electronic properties make it more suitable as a host material rather than an emitter. rsc.org Efficient TADF emitters require a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states to facilitate reverse intersystem crossing (RISC), which allows for the harvesting of non-emissive triplet excitons. nih.gov

This compound exhibits photoluminescence in the violet-blue region of the spectrum. rsc.org However, its primary characteristic is a high triplet energy level (T₁), measured at 2.95 eV. rsc.org This high triplet energy is advantageous for a host material as it prevents energy back-transfer from the guest emitter, but it inherently means the energy gap between its own singlet and triplet states is too large for it to function as an efficient TADF emitter. rsc.org Therefore, research has not focused on tuning its emission wavelength for emitter applications but rather on leveraging its high triplet energy for host applications.

There is a lack of reported research on the use of this compound as a primary emitter in either doped or non-doped OLED architectures. Its molecular design is geared towards fulfilling the requirements of a host material for high-energy blue emitters.

Similarly, strategies for enhancing the operational lifetime of devices using this compound specifically as an emitter have not been a subject of investigation. The stability of OLEDs is a critical issue, with degradation often linked to the stability of the emitter and host materials. nanoge.org However, the research focus for this compound has been on its role in improving the stability of devices where it serves as the host matrix.

Host Material Design for Emissive Layers in OLEDs

The most significant application of this compound is as a host material in the emissive layer of OLEDs, particularly for blue TADF and phosphorescent devices. rsc.org

An effective host material must possess a triplet energy higher than that of the dopant emitter to ensure efficient energy transfer to the guest and to confine the triplet excitons on the emitter molecules. rsc.org With a high triplet energy of 2.95 eV, this compound is an ideal candidate for hosting blue TADF emitters, which have high exciton (B1674681) energies. rsc.orgnanoge.org

In a device using 2,3,5,6-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (4TCzBN) as a blue TADF emitter, employing this compound as the host resulted in a high maximum external quantum efficiency (EQE) of 20.1%. rsc.org The device emitted blue light with CIE coordinates of (0.16, 0.23), demonstrating complete and efficient energy transfer from the host to the guest, a hallmark of effective triplet exciton harvesting. rsc.org

Table 1: Photophysical and Electronic Properties of this compound

Property Value Source
Triplet Energy (T₁) 2.95 eV rsc.org
HOMO Level -5.73 eV researchgate.net

For high efficiency, a host material should ideally possess bipolar charge transport properties, meaning it can transport both holes and electrons effectively. ktu.edu This balanced transport ensures that the charge recombination zone is wide and located within the emissive layer, maximizing the chances of exciton formation on the emitter molecules. d-nb.info

This compound is designed as a bipolar material, with the carbazole (B46965) units providing hole transport and the benzonitrile (B105546) unit facilitating electron transport. researchgate.net This bipolar nature contributes to a low driving voltage in OLEDs. A blue TADF device using this compound as the host exhibited an exceptionally low operating voltage of 4.9 V at a practical luminance of 1000 cd/m², one of the lowest reported for such devices. rsc.org This performance is attributed to the well-matched frontier energy levels (HOMO/LUMO) of the host, which facilitate efficient charge injection from adjacent layers and balanced charge transport within the emissive layer. rsc.org

Table 2: Performance of a Blue TADF-OLED using this compound as a Host Material

Emitter Peak EQE Voltage @ 1000 cd/m² CIE Coordinates Source

Compound Names

Abbreviation/NameFull Chemical Name
3,5-2CzBNThis compound
4TCzBN2,3,5,6-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile
OLEDOrganic Light-Emitting Diode
TADFThermally Activated Delayed Fluorescence
PhOLEDPhosphorescent Organic Light-Emitting Diode

Influence on Exciton Annihilation Processes (e.g., Triplet-Triplet Annihilation (TTA), Triplet-Polaron Annihilation (TPA))

In the realm of organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF), this compound (CzBN) serves as a critical host material. Its primary influence on exciton annihilation processes stems from its molecular structure and resulting high triplet energy (T₁) level.

Triplet-Triplet Annihilation (TTA) occurs when two triplet excitons interact, resulting in the formation of one singlet exciton and a ground state molecule. While this can be a mechanism to generate emissive singlets, it is often a loss pathway, leading to a decrease in efficiency, particularly at high brightness (a phenomenon known as efficiency roll-off).

Triplet-Polaron Annihilation (TPA) is a significant degradation pathway where a triplet exciton is quenched by a charge carrier (polaron). This non-radiative process not only reduces device efficiency but also leads to the formation of unstable molecular species, shortening the operational lifetime of the OLED.

Research has demonstrated that CzBN and its isomers are effective hosts for blue TADF emitters. researchgate.net Due to a highly twisted structure and limited conjugation length, CzBN possesses a high triplet energy level (above 2.8 eV). researchgate.net This high T₁ energy is a key design feature. To ensure efficient energy transfer from the host to the guest (emitter), the host's triplet energy must be higher than that of the guest. This confines the triplet excitons to the emitter molecules, minimizing exciton quenching on the host.

By effectively confining excitons to the TADF guest, a host like CzBN influences annihilation processes in several ways:

Minimizing Host-Related Quenching: Its high triplet energy prevents excitonic energy from being lost through non-radiative decay on the host itself.

Influencing Device Lifetime: The choice of host material has been shown to be critical in determining the dominant charge recombination pathways, which in turn affects device stability. researchgate.net For devices where Langevin recombination (direct electron-hole capture) is dominant, a host with a well-matched energy level can help increase device lifetime. In such systems, managing the triplet exciton population is key to reducing the likelihood of destructive TPA events. researchgate.net

Therefore, this compound influences exciton annihilation not by participating in it directly, but by acting as an effective host that spatially confines excitons to the emitter. This confinement and its high triplet energy are crucial for maximizing light emission from harvested triplets while mitigating the detrimental effects of quenching processes like TPA that lead to device degradation.

Emerging Optoelectronic Device Integrations

Beyond its role in OLEDs, this compound is being explored as a foundational monomer for novel functional polymers in other optoelectronic applications.

Applications in Electrochromic Polymers and Devices

Electrochromic devices (ECDs) are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied voltage. This technology is central to applications like smart windows, anti-glare mirrors, and electronic displays.

Significant research has focused on synthesizing polymers from this compound (CzBN) for use as active layers in ECDs. A homopolymer, P(CzBN), and various copolymers with 2,2'-bithiophene (BTP) have been successfully created via electrochemical deposition. researchgate.netresearchgate.net These polymers function as anodically coloring materials, meaning they change color upon oxidation.

The P(CzBN) homopolymer and its copolymers with BTP exhibit promising electrochromic characteristics. For instance, a copolymer film designated P(CzBN-co-BTP4) displayed distinct, multi-color transitions, appearing brown in its neutral state, grayish-blue at an intermediate potential, and olive green in its fully oxidized state. researchgate.net This multi-color capability is highly desirable for advanced display applications.

Key performance metrics for these CzBN-based electrochromic films have been documented, highlighting their potential for high-contrast and rapid-switching devices. researchgate.net

Table 1: Electrochromic Performance of a P(CzBN-co-BTP4) Copolymer Film

ParameterWavelength (nm)Value
Transmittance Change (ΔT)1050 nm54.0%
Response Time (Coloring)1050 nm3.8 s
Response Time (Bleaching)1050 nm1.5 s
Coloration Efficiency (η)1050 nm139.0 cm²/C

The combination of significant transmittance change, rapid switching times, and good coloration efficiency suggests that polymers derived from this compound are highly promising electrode materials for next-generation electrochromic devices. researchgate.net

Photovoltaic and Other Photonic Applications

While the carbazole moiety is frequently used in materials for organic photovoltaics (OPV) due to its excellent hole-transporting properties, specific literature supporting the successful integration and high performance of this compound itself in photovoltaic or other photonic applications beyond OLEDs and electrochromism is limited. Although conjugated polymers based on similar building blocks are widely researched for solar cells, dedicated studies detailing the performance of CzBN-based polymers in this area are not prominent in current scientific literature. Therefore, its application remains a potential area for future investigation rather than an established field.

Structure Performance Relationships and Molecular Design Principles in Carbazole Benzonitrile Systems

Impact of Substitution Position and Number of Carbazole (B46965) Units on Electronic and Photophysical Properties

The electronic and photophysical characteristics of carbazole-benzonitrile derivatives are highly sensitive to the number of carbazole donor units and their substitution positions on the benzonitrile (B105546) acceptor core. These factors directly influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the singlet-triplet energy gap (ΔEST), and the resulting emission color and efficiency.

Generally, reducing the number of carbazole donor units on the benzonitrile ring leads to a blue-shift in the emission wavelength. aip.org This is attributed to a decrease in the extent of π-conjugation and a less effective intramolecular charge transfer (ICT) from the donor to the acceptor, which widens the energy gap. For instance, TADF emitters with only two carbazole moieties substituted at the ortho-position relative to the cyano group have been developed to achieve deep-blue emissions. aip.org

Conversely, increasing the number of carbazole donors can enhance TADF properties by introducing multiple charge transfer pathways and intermediate triplet states. Time-dependent density functional theory (TD-DFT) calculations have shown that increasing the number of carbazole donors from four in 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) to five in 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBN) increases the number of intermediate triplet states, which can facilitate the reverse intersystem crossing (RISC) process. researchgate.net A higher number of carbazole units can also lead to a red-shift in emission, as observed in a series of benzonitrile compounds substituted with mixed phenoxazine (B87303) and carbazole donors, where an increasing number of carbazole units influenced the charge transfer state. rsc.org

The substitution pattern itself is critical. Attaching carbazole units at different positions on the benzonitrile ring alters the spatial overlap between the HOMO, primarily located on the donor units, and the LUMO, centered on the acceptor core. This modulation of HOMO-LUMO overlap is a cornerstone of designing efficient TADF molecules, as it directly impacts the ΔEST. A significant twist between the donor and acceptor moieties, often enforced by steric hindrance from adjacent substituents, is crucial for minimizing this overlap and achieving a small ΔEST. rsc.org

CompoundNumber of Carbazole UnitsSubstitution PatternKey Photophysical Property
DCzBN3 22,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)Deep-blue emission (CIEy < 0.1) aip.org
4CzBN 42,3,5,6-tetra(9H-carbazol-9-yl)Blue emission, multiple triplet states researchgate.net
5CzBN 52,3,4,5,6-penta(9H-carbazol-9-yl)Increased number of triplet states vs. 4CzBN researchgate.net

Role of Steric Hindrance and Molecular Rigidity on Conformation and TADF Efficiency

Steric hindrance and molecular rigidity are paramount in the design of high-efficiency TADF emitters. These structural features dictate the molecule's conformation, particularly the dihedral angle between the donor and acceptor units, which in turn governs the separation of the HOMO and LUMO and the magnitude of the ΔEST.

In carbazole-benzonitrile systems, bulky substituents are often introduced to create significant steric hindrance. For example, attaching tert-butyl groups to the carbazole units not only enhances their electron-donating strength but also induces a more twisted conformation. aip.org This increased torsion angle reduces the exchange energy between the singlet and triplet states, leading to a smaller ΔEST and, consequently, a more efficient RISC process. aip.org DFT analysis has confirmed that steric hindrance between carbazole fragments and a central pyrimidine (B1678525) core, enhanced by a methyl group, enabled sufficient HOMO-LUMO decoupling. nih.gov

Molecular rigidity is equally important. A rigid molecular structure helps to minimize non-radiative decay pathways by suppressing vibrational and rotational motions in the excited state. researchgate.netnih.gov Emitters with rigid electron-donating moieties, such as those containing dimethylacridine (DMAC) or phenoxazine (PXZ), tend to have higher D-A torsion angles and enhanced TADF efficiency. nih.gov In contrast, flexible donors can lead to lower torsion angles and less efficient separation of electron and hole wavefunctions. nih.gov The rigidity of both the donor and acceptor units must be considered to optimize performance. nih.gov A rigid molecular framework ensures that the conformational changes between the ground, singlet, and triplet excited states are minimal, which helps to maintain a small ΔEST and promotes efficient light emission. researchgate.net

The strategic introduction of steric hindrance can suppress structural vibrations and prevent excited-state energy loss. nih.gov This approach not only restricts non-radiative pathways but can also accelerate radiative decay, leading to highly efficient TADF emitters. nih.gov

Modulation of Donor-Acceptor Strength and Intramolecular Charge Transfer (ICT) Characteristics

The efficiency of TADF materials is intrinsically linked to the delicate balance of donor and acceptor strengths and the resulting ICT characteristics. The energy of the ICT state, which corresponds to the S1 state in many D-A type TADF molecules, is a key determinant of the emission color and the ΔEST.

Modulating the donor strength is a common strategy to fine-tune the photophysical properties. This can be achieved by introducing electron-donating or electron-withdrawing groups onto the carbazole moieties. For example, the introduction of electron-donating tert-butyl groups onto the carbazole donor increases its electron-donating ability. aip.org This stronger donor character leads to a more stabilized ICT state, a smaller ΔEST, and a reduced exciton (B1674681) lifetime, which can suppress unwanted chemical reactions and improve device stability. aip.org Similarly, employing stronger donors like phenoxazine alongside carbazole can systematically tune the electronic properties. acs.org

The acceptor strength can also be modified. Using benzonitrile instead of stronger acceptors like phthalonitrile (B49051) isomers is an effective method to achieve bluer emissions. aip.org The weaker electron-withdrawing ability of the benzonitrile moiety results in a higher-energy ICT state. aip.org

The degree of ICT is directly related to the spatial overlap between the HOMO on the donor and the LUMO on the acceptor. A strong ICT character is desirable for achieving a small ΔEST, but excessive charge separation can lead to a low radiative decay rate (fluorescence). Therefore, an optimal balance is required. This balance is often achieved by controlling the dihedral angle through steric hindrance, as discussed previously. A twisted conformation separates the HOMO and LUMO, ensuring a small ΔEST, while maintaining sufficient overlap to allow for an efficient radiative transition. rsc.org

Modification StrategyEffect on Donor/Acceptor StrengthImpact on ICT and TADF Properties
Adding tert-butyl groups to carbazole Increases donor strength aip.orgLeads to smaller ΔEST and reduced exciton lifetime aip.org
Using benzonitrile vs. phthalonitrile Weaker acceptor aip.orgBlue-shifts emission aip.org
Introducing a secondary donor (e.g., PhCz) Modulates overall donor character aip.orgCan increase photoluminescence quantum yield (PLQY) and kRISC aip.org

Rational Design for Suppressing Aggregation-Caused Quenching (ACQ)

In the solid state, organic emitters often suffer from aggregation-caused quenching (ACQ), where close intermolecular interactions, such as π-π stacking, lead to the formation of non-emissive excimers or aggregates, drastically reducing the photoluminescence quantum yield (PLQY). researchgate.net Rational molecular design is crucial to mitigate ACQ and maintain high emission efficiency in thin films, which is essential for OLED applications.

A primary strategy to suppress ACQ in carbazole-benzonitrile systems is the introduction of bulky, sterically hindering groups. By attaching large substituents, such as tert-butyl groups, to the periphery of the molecule, it is possible to physically prevent the planar π-systems of adjacent molecules from getting close enough to form detrimental aggregates. aip.org This steric hindrance disrupts intermolecular π-π stacking and preserves the emissive properties of individual molecules even in the solid state. nih.gov

Another approach involves creating a highly twisted or three-dimensional molecular geometry. Molecules with a non-planar structure are less prone to close packing and strong intermolecular electronic coupling. The inherent twist between the carbazole donors and the central benzonitrile core in many TADF designs contributes to the suppression of ACQ. This structural feature not only benefits the TADF mechanism by reducing ΔEST but also serves to isolate the chromophores from each other in the condensed phase.

Furthermore, designing molecules that exhibit aggregation-induced emission (AIE) or aggregation-induced delayed fluorescence (AIDF) offers a powerful alternative to merely suppressing ACQ. rsc.org In AIE-type molecules, the restriction of intramolecular rotations and vibrations in the aggregate state blocks non-radiative decay channels, opening up a radiative pathway and leading to strong emission in the solid state. nih.govresearchgate.net By carefully designing the carbazole-benzonitrile framework to incorporate rotatable bonds and bulky groups, it is possible to engineer molecules where aggregation becomes beneficial rather than detrimental to emission efficiency. nih.govrsc.org

Dendrimeric and Polymeric Architectures Incorporating 3,5-Di(9H-carbazol-9-yl)benzonitrile Moieties

Incorporating the this compound moiety into larger dendritic or polymeric architectures is a sophisticated strategy to enhance the performance and processability of organic electronic materials. These macromolecules can offer improved film-forming properties, high thermal stability, and the ability to encapsulate emissive cores, preventing ACQ.

Dendrimers are perfectly branched, monodisperse macromolecules that provide a unique, well-defined nano-environment. nih.govfu-berlin.de By using a derivative of this compound as the core or as repeating units in the dendrimer's branches, it is possible to isolate the emissive centers from one another. The bulky dendritic shell acts as a steric barrier, preventing intermolecular interactions and thus suppressing concentration quenching. This allows for the fabrication of efficient non-doped OLEDs. Furthermore, the periphery of the dendrimer can be functionalized to tune solubility and energy levels, facilitating solution processing and optimizing charge injection. instras.com

Similarly, hyperbranched and star polymers offer advantages in processability and morphology control. fu-berlin.deinstras.com The 3,5-di(9H-carbazol-9-yl)phenyl unit has been used as a building block in host materials for OLEDs, demonstrating its utility in constructing larger, functional molecules. For example, 3-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one and 3,5-di(9H-carbazol-9-yl)tetraphenylsilane have been developed as host materials that possess high glass transition temperatures and good charge transport properties, which are beneficial for device stability and efficiency. psu.eduktu.edu These structures leverage the favorable electronic properties of the dicarbazolyl-substituted core while improving morphological stability. Polymeric systems based on these units can be synthesized to create solution-processable materials for large-area, low-cost device fabrication. psu.edu

These macromolecular approaches combine the excellent photophysical properties of the carbazole-benzonitrile core with the physical advantages of polymers and dendrimers, such as good film morphology, high thermal stability, and resistance to crystallization, paving the way for robust and high-performance optoelectronic devices. fu-berlin.de

Advanced Characterization and Analytical Methodologies in the Study of 3,5 Di 9h Carbazol 9 Yl Benzonitrile

Time-Resolved Photoluminescence Spectroscopy for Exciton (B1674681) Lifetime Analysis (e.g., Delayed Fluorescence Lifetime)

Time-Resolved Photoluminescence (TRPL) spectroscopy is an indispensable tool for investigating the dynamics of excited states in materials like 3,5-Di(9H-carbazol-9-yl)benzonitrile, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). This technique monitors the decay of photoluminescence intensity over time following pulsed photoexcitation, providing direct insight into the lifetimes of singlet and triplet excitons.

In TADF molecules, the TRPL spectrum typically shows a biphasic decay profile. An initial, rapid decay corresponds to prompt fluorescence from the relaxation of singlet excitons (S1 → S0). This is followed by a much slower, long-lived decay component attributed to delayed fluorescence. This delayed emission arises from triplet excitons (T1) that have sufficient thermal energy to undergo reverse intersystem crossing (RISC) back to the singlet state (S1) before radiatively decaying. The lifetime of this delayed component is a critical parameter for evaluating the efficiency of the RISC process.

While specific TRPL data for this compound is not detailed in the reviewed literature, analysis of structurally similar carbazole-benzonitrile TADF emitters provides representative insights. For instance, the well-known green TADF emitter 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) exhibits a relatively short excited-state lifetime for its delayed emission of 5.1 µs. tandfonline.com Another compound, tMCzPN, which incorporates a tetramethyl-carbazole donor, shows a delayed fluorescence lifetime of 14.29 µs at room temperature. frontiersin.org These lifetimes are indicative of the time scale of the triplet harvesting mechanism in this class of materials. The analysis of these decay kinetics allows researchers to quantify the rates of intersystem crossing and reverse intersystem crossing, which are fundamental to the performance of TADF emitters. frontiersin.org

Table 1: Representative Photoluminescence Decay Lifetimes for Carbazole-Based TADF Emitters This table presents data for compounds structurally related to this compound to illustrate typical values obtained via TRPL spectroscopy.

Compound Name Prompt Fluorescence Lifetime (τ_p) [ns] Delayed Fluorescence Lifetime (τ_d) [µs] Source(s)
4CzIPN Not Specified 5.1 tandfonline.com
tMCzPN Not Specified 14.29 frontiersin.org
PIC-TRZ Not Specified 230 tandfonline.com
DPAA-AF Not Specified 4.3 tandfonline.com

Spectroelectrochemical Analysis for Redox Properties and Charge Transport Behavior

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to investigate the optical properties of a material as its oxidation state is changed. For materials like this compound, this analysis is crucial for understanding its redox stability, the nature of its charged species (polarons and bipolarons), and its potential use in electrochromic devices.

When thin films of polymers based on carbazole-benzonitrile derivatives are subjected to an applied potential, distinct changes in their UV-Vis absorption spectra are observed. researchgate.netresearchgate.net In its neutral state, the material is often highly transmissive or lightly colored. researchgate.netjacsdirectory.com Upon oxidation, new absorption bands appear at longer wavelengths, which is indicative of the formation of charge carriers along the polymer backbone. researchgate.net These new bands correspond to the generation of polaronic and, at higher potentials, bipolaronic states, leading to a noticeable color change. researchgate.net For example, films of poly(3-(9H-carbazol-9-yl)propanenitrile) transition to a green color in the oxidized state. researchgate.netjacsdirectory.com The reversibility of these spectral changes upon switching the potential indicates the electrochemical stability of the material.

This analysis provides fundamental data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing efficient charge-transporting layers in OLEDs. Furthermore, multiscale simulations on the related host material N,N′-dicarbazole-3,5-benzene (mCP) have been used to predict charge transport properties. researchgate.netrsc.org These computational studies indicate that hole mobility is typically three to four times greater than electron mobility in such materials. researchgate.netrsc.org It was also found that at low electric fields, charge transport is dominated by diffusion, while a drift-type character becomes more significant as the field increases. researchgate.net

Table 2: Spectroelectrochemical and Charge Transport Properties of Related Carbazole (B46965) Systems

Material Property Value / Observation Source(s)
Poly(3-(9H-carbazol-9-yl)propanenitrile) Electrochromism Transmissive in neutral state, green in oxidized state researchgate.netjacsdirectory.com
N,N′-dicarbazole-3,5-benzene (mCP) Charge Mobility Ratio Hole mobility is 3-4x larger than electron mobility researchgate.netrsc.org
Poly(9H-carbazol-9-ylpyrene) Color States Light yellow (neutral), gray, grayish green (oxidized) researchgate.net
Poly(9H-carbazol-9-ylpyrene) Optical Contrast (ΔT%) 29% at 460 nm researchgate.net

Transient Absorption Spectroscopy for Excited State Dynamics

Transient Absorption (TA) spectroscopy is a pump-probe technique that provides profound insights into the dynamic processes of excited states on timescales ranging from femtoseconds to nanoseconds. This method is essential for mapping the relaxation pathways of photoexcited molecules like this compound.

In a typical TA experiment, a powerful and short "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the induced changes in absorption. The resulting data reveal spectral features such as ground-state bleach (GSB), stimulated emission, and excited-state absorption (ESA). mdpi.com Studies on neat carbazole thin films show the formation of a GSB band below 350 nm and a broad ESA across the visible and near-infrared regions immediately after photoexcitation. mdpi.com This ESA is assigned to the first excited singlet state (S1), which is populated via ultrafast internal conversion from higher-energy states. mdpi.com

By analyzing the decay kinetics of these transient signals, researchers can determine the lifetimes of various excited states and identify competing relaxation channels such as fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay. mdpi.com In concentrated films, bimolecular processes like singlet-singlet annihilation can also be observed and quantified. mdpi.com This detailed information is critical for understanding efficiency losses in optoelectronic devices and for designing molecules with optimized photophysical properties. mdpi.comnih.gov

Table 3: Kinetic Parameters from Transient Absorption of a Neat Carbazole Thin Film This table provides representative data from TA studies on a foundational carbazole system to illustrate the dynamic processes that can be resolved.

Process Associated Time Constant Description Source(s)
Internal Conversion (S_x → S_1) < 100 fs Ultrafast relaxation to the first excited singlet state. mdpi.com
Singlet-Singlet Annihilation 12 ps A bimolecular quenching process dominant at high exciton densities. mdpi.com
Ground State Cooling 640 ps - 790 ns Slow heat transfer from vibrationally excited ground state molecules. mdpi.com

Spectroscopic Techniques for Understanding Charge Transfer State Evolution

The functionality of this compound in optoelectronic applications is intrinsically linked to the nature and evolution of its charge transfer (CT) states. A combination of spectroscopic techniques is employed to characterize these states. The carbazole units act as electron donors and the benzonitrile (B105546) moiety as an electron acceptor, giving the molecule a distinct intramolecular charge transfer (ICT) character in its excited state.

Steady-state spectroscopy provides the first evidence of ICT. The fluorescence spectra of related donor-acceptor carbazole compounds often exhibit a noticeable red-shift in more polar solvents (solvatochromism), which is a hallmark of an excited state with significant charge separation. frontiersin.org

Spectroelectrochemical analysis, as discussed previously, allows for the direct observation of charge-separated states. The application of an oxidizing potential physically removes an electron, creating a radical cation (polaron). The emergence of new, low-energy absorption bands in the spectroelectrogram is a direct spectroscopic signature of this charge transfer state. researchgate.net

Time-resolved techniques like transient absorption spectroscopy further elucidate the dynamics of the ICT state. After photoexcitation, the evolution of the excited-state absorption spectrum can track the process of charge separation and stabilization. In TADF materials, these techniques are critical for understanding the interplay between the locally-excited triplet state and the charge-transfer triplet state, as their relative energies and coupling determine the efficiency of the RISC process. nih.gov

Morphological Characterization of Thin Films and Device Interfaces (e.g., SEM for polymer films)

The performance and longevity of organic electronic devices are highly dependent on the morphology of the active thin films and the quality of the interfaces between different layers. Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and structure of these films at the micro- and nanoscale. mdpi.com

SEM utilizes a focused beam of electrons to scan the sample surface, providing high-resolution images of its morphology. mdpi.com This analysis can reveal critical information about films of this compound or its polymers, such as:

Film Uniformity: SEM can identify pinholes, cracks, or other defects that could lead to short circuits or inefficient device operation.

Surface Roughness: A smooth surface is often required for the subsequent deposition of additional layers in a device stack to ensure a good interfacial contact. mdpi.com

Grain Structure: For semi-crystalline films, SEM can visualize the size and distribution of crystalline grains and the nature of the grain boundaries, which can act as traps or scattering sites for charge carriers. mdpi.com

In studies of electropolymerized films of related carbazole derivatives, SEM has been used to confirm the formation of a homogeneous polymer film on the electrode surface. researchgate.net Characterizing the morphology is therefore a crucial step in correlating the material synthesis and film deposition processes with the final electronic properties and device performance. researchgate.netmdpi.com

Future Directions and Research Opportunities for 3,5 Di 9h Carbazol 9 Yl Benzonitrile Derivatives

Development of Next-Generation CzBN Derivatives with Enhanced Intrinsic Properties

The performance of CzBN-based devices is intrinsically linked to the molecular design of the emissive or host materials. Future research will undoubtedly focus on the strategic modification of the core CzBN structure to unlock enhanced electronic and photophysical properties. A promising avenue lies in the exploration of novel donor and acceptor units to append to the central benzonitrile (B105546) core. The introduction of different donor moieties, for instance, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the emission color and improving charge injection and transport balance.

One demonstrated strategy to enhance stability involves the introduction of a low-triplet pyrene (B120774) unit into the CzBN structure. This modification in the derivative CzBNPPr, which is not a thermally activated delayed fluorescence (TADF) material, serves to rapidly remove triplet excitons. This approach has led to a tenfold improvement in the stability of blue hyperfluorescence OLEDs (HF-OLEDs) compared to those using standard multiple resonance emitters.

Furthermore, the concept of a "hetero-donor" strategy, where carbazole (B46965) derivatives with slightly different locally-excited triplet states are utilized, has shown promise in modifying 5CzBN. The resulting compound, 3Cz2DPhCzBN, exhibited a marked improvement in device operational stability by enhancing the reverse intersystem crossing (RISC) process.

Another area of exploration is the synthesis of D-A-D' type fluorinated benzonitrile compounds, which combine phenoxazine (B87303) and carbazole donor units. These materials have demonstrated dual charge transfer TADF emission in solution, a property that could be harnessed for developing advanced emitters with tunable and stimuli-responsive characteristics in the solid state. The table below summarizes the performance of some next-generation CzBN derivatives.

Compound NameModification StrategyKey EnhancementApplication
CzBNPPrIntroduction of a pyrene unitTenfold improvement in stabilityBlue HF-OLEDs
3Cz2DPhCzBNHetero-donor strategyImproved operational stabilityTADF-OLEDs
Fluorinated benzonitrile derivativesCombination of phenoxazine and carbazole donorsDual charge transfer TADF emissionAdvanced optoelectronics

Advanced Device Architectures for Commercial Viability and Scalability

To transition CzBN derivatives from the laboratory to commercial applications, the development of advanced device architectures that are both efficient and scalable is paramount. A significant advancement in this area is the utilization of CzBN derivatives in hyperfluorescence™ organic light-emitting diodes (HF-OLEDs). In this architecture, a TADF sensitizer (B1316253) is used to excite a fluorescent emitter, combining the high efficiency of TADF with the narrow emission spectrum and high stability of fluorescent materials. CzBN derivatives have been successfully employed as terminal emitters in such devices.

Research has also demonstrated the potential of single-layer pure-blue HF-OLEDs that are not compromised by charge trapping on the terminal emitter. This simplified device structure offers benefits in terms of stability and manufacturing simplicity. The key is to manage the energetic disorder of the TADF sensitizer to allow for the presence of a terminal emitter with a smaller energy gap without impeding charge transport.

Moreover, CzBN derivatives have been investigated as universal host materials for triplet-harvesting blue OLEDs. For instance, 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) has been used as a host in both phosphorescent OLEDs (PhOLEDs) and TADF-OLEDs, achieving high external quantum efficiencies. The development of such universal hosts simplifies the manufacturing process and reduces material costs. The performance of CzBN derivatives in various advanced device architectures is highlighted in the table below.

Device ArchitectureCzBN Derivative RoleKey Performance Metric
Blue HF-OLEDsTerminal EmitterTenfold improvement in stability
Single-Layer Pure-Blue HF-OLEDsTerminal EmitterHigh quantum and power efficiencies, state-of-the-art operational stability
Blue PhOLEDsHost (3-CzPB)High external quantum efficiency (26.1%)
Blue TADF-OLEDsHost (3-CzPB)High external quantum efficiency (26.8%)

Exploration of Novel Application Domains Beyond Traditional OLEDs and Electrochromics

While OLEDs represent the primary application for CzBN derivatives, their unique electronic properties make them suitable for a range of other optoelectronic applications. A notable area of exploration is in electrochromic devices (ECDs). Electrochromic materials can reversibly change their color under an applied voltage. Polymers based on CzBN and bithiophene have been synthesized and used as anodically coloring films in high-contrast and rapid-switching ECDs.

Furthermore, novel polyimides containing flexible carbazole blocks have been shown to exhibit not only electrochromic properties but also electrofluorescencechromic (EFC) behavior. These materials demonstrate stable electrochemical oxidation and good electrochromic performance, with high retained electroactivity after numerous cycles. This dual functionality opens up possibilities for new types of displays and smart windows.

The electrochemical and spectroelectrochemical properties of polymers derived from carbazole-EDOT functionalized with benzonitrile have also been investigated. These materials exhibit multi-electrochromic properties, suggesting their potential in various electrochromic applications. The exploration of these and other potential applications, such as in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), represents a fertile ground for future research.

Application DomainMaterial SystemKey Property
Electrochromic Devices (ECDs)CzBN and bithiophene polymersHigh-contrast and rapid switching
Electrofluorescencechromic (EFC) DisplaysPolyimides with flexible carbazole blocksStable electrochemical oxidation and dual functionality
Multi-Electrochromic SystemsCarbazole-EDOT polymers with benzonitrileMulti-color states upon applied potential

Integration of Computational Design with High-Throughput Synthesis and Screening

The traditional process of materials discovery, relying on intuition and trial-and-error synthesis, is often time-consuming and resource-intensive. The integration of computational design with high-throughput synthesis and screening offers a paradigm shift in the development of new CzBN derivatives. High-throughput computational techniques can be employed to rapidly screen vast virtual libraries of candidate molecules, predicting their electronic properties, such as HOMO/LUMO levels, triplet energies, and charge transport characteristics.

This computational pre-screening can identify promising candidates for synthesis, significantly narrowing down the experimental workload. Machine learning algorithms can be trained on existing experimental data to develop quantitative structure-property relationships (QSPRs), enabling even faster and more accurate predictions.

Once promising candidates are identified computationally, high-throughput synthesis techniques, such as automated parallel synthesis, can be used to rapidly produce small quantities of the materials for experimental validation. This is then followed by high-throughput screening of their photophysical and electrical properties. This synergistic approach of computational design and high-throughput experimentation can dramatically accelerate the discovery of next-generation CzBN derivatives with tailored properties for specific applications.

Addressing Long-Term Stability Challenges under Diverse Operating Conditions

Despite the significant progress in the efficiency of CzBN-based devices, long-term operational stability remains a critical challenge for their widespread commercialization. Degradation mechanisms in organic electronic devices are complex and can be influenced by a multitude of factors, including the intrinsic stability of the materials, device architecture, and operating conditions such as temperature and humidity.

Research into the degradation of multiple resonance TADF materials has revealed that instability in the radical cationic forms of these compounds can be a significant factor. The degradation byproducts may originate from the intramolecular cyclization of the radical cation. Understanding these fundamental degradation pathways is crucial for designing more robust molecules. For instance, enhancing the stability through deuteration has been suggested as a viable strategy, attributed to a secondary kinetic isotope effect.

Another critical aspect is the stability under diverse environmental conditions. Encapsulation techniques are vital for protecting the organic materials from oxygen and moisture, which are known to accelerate degradation. The use of materials like hexagonal boron nitride for encapsulation has shown promise in significantly improving the long-term stability of organic electronic devices. Future research should focus on developing more effective and low-cost encapsulation methods, as well as designing CzBN derivatives with inherently greater resistance to environmental and operational stressors. A systematic study of degradation under various conditions, including prolonged electrical stress and elevated temperatures, will be essential for developing predictive models for device lifetime and ensuring the reliability of future CzBN-based technologies.

Q & A

Q. What are the recommended synthetic protocols for preparing 3,5-Di(9H-carbazol-9-yl)benzonitrile, and how are intermediates characterized?

The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions between carbazole derivatives and benzonitrile precursors. Key intermediates, such as halogenated benzonitriles (e.g., 3,5-dibromobenzonitrile), are purified via column chromatography or vacuum sublimation (>99% purity). Characterization employs 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, mass spectrometry (MALDI-TOF), and elemental analysis to confirm molecular structure and purity. For example, a related compound, 5CzBN, was synthesized using similar methods with a 57% yield and validated via NMR and MS .

Q. How is this compound characterized for OLED applications?

Photophysical properties are evaluated using UV-Vis absorption (e.g., λmax\lambda_{\text{max}} in chloroform) and photoluminescence (PL) spectroscopy (e.g., λem\lambda_{\text{em}} at 363 nm in CH2_2Cl2_2). Thermal stability is assessed via thermogravimetric analysis (TGA), showing >270°C decomposition thresholds. Electrochemical properties (HOMO/LUMO levels) are determined via cyclic voltammetry, with HOMO ≈ -5.22 eV and LUMO ≈ -2.81 eV for related derivatives .

Q. What role does this compound play in TADF-OLEDs?

The compound acts as a host or assistant dopant in emissive layers, leveraging its high triplet energy (ETE_{\text{T}}) and small singlet-triplet gap (ΔEST0.16\Delta E_{\text{ST}} \approx 0.16 eV) to facilitate reverse intersystem crossing (RISC). In hyperfluorescent OLEDs, it transfers energy to terminal emitters, achieving external quantum efficiencies (EQE) up to 20.9% with narrow emission (FWHM ≈ 34 nm) .

Advanced Research Questions

Q. How can researchers optimize TADF performance in this compound-based systems?

Key strategies include:

  • Molecular engineering : Introducing electron-withdrawing groups (e.g., benzonitrile) to stabilize charge-transfer states and reduce ΔEST\Delta E_{\text{ST}} .
  • Host-guest systems : Blending with materials like OXD-7 (1,3-bis(oxadiazolyl)phenylene) to balance charge transport and suppress exciton quenching .
  • Dendron modification : Attaching alkyl chains (e.g., spirobifluorene dendrons) to mitigate aggregation-caused quenching (ACQ) and enhance film morphology in solution-processed OLEDs .

Q. What experimental challenges arise in analyzing conflicting data on charge transport in this compound derivatives?

Discrepancies in carrier mobility or device efficiency often stem from:

  • Synthetic variations : Impurities or regioisomers (e.g., 2,4- vs. 3,5-substituted isomers) altering electronic properties .
  • Film morphology : Differences in vacuum-deposited vs. solution-processed films affecting intermolecular interactions.
  • Measurement conditions : Variations in doping concentration or electrode interfaces during hole/electron mobility tests. Cross-validation using grazing-incidence X-ray diffraction (GI-XRD) and atomic force microscopy (AFM) is recommended .

Q. How can researchers address aggregation-caused quenching (ACQ) in carbazole-based TADF materials?

ACQ mitigation methods include:

  • Dendron functionalization : Adding flexible dendrons (e.g., alkyl-linked spirobifluorene) to sterically hinder aggregation while retaining TADF properties .
  • Mixed-host systems : Combining with wide-energy-gap hosts (e.g., SimCP2) to disperse emissive molecules and reduce concentration quenching .
  • AIE-TADF integration : Designing derivatives with aggregation-induced emission (AIE) traits via structural rigidity adjustments .

Methodological Recommendations

  • Synthesis : Prioritize vacuum sublimation for purity (>99%) to avoid performance variability in OLEDs .
  • Device Fabrication : Use mixed-host systems (e.g., SimCP2:OXD-7) for balanced charge transport in solution-processed OLEDs .
  • Data Validation : Cross-reference photophysical data with computational studies (e.g., DFT for ETE_{\text{T}} and ΔEST\Delta E_{\text{ST}}) to resolve contradictions .

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